Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-

Glucokinase activation Type 2 diabetes insulin secretion

Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- (CAS 856328-53-5) is a cyclopentyl acetamide derivative with the molecular formula C₈H₁₅NO₄ and an exact mass of 189.10010796 g/mol. The compound possesses four hydrogen bond donors and four acceptors, and its monoisotopic mass is shared with several isomeric C₈H₁₅NO₄ alkaloids, notably australine.

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
Cat. No. B13778630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1CC(C(C1O)O)CO
InChIInChI=1S/C8H15NO4/c1-4(11)9-6-2-5(3-10)7(12)8(6)13/h5-8,10,12-13H,2-3H2,1H3,(H,9,11)
InChIKeyKJFMWZCEHSQWQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-: Structural Identity and Physicochemical Baseline


Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- (CAS 856328-53-5) is a cyclopentyl acetamide derivative with the molecular formula C₈H₁₅NO₄ and an exact mass of 189.10010796 g/mol . The compound possesses four hydrogen bond donors and four acceptors, and its monoisotopic mass is shared with several isomeric C₈H₁₅NO₄ alkaloids, notably australine [1]. This structural ambiguity underscores the necessity for precise stereochemical specification during procurement. Vendor listings indicate its primary annotated biological activity as glucokinase (GK) activation, although peer-reviewed pharmacological characterization remains sparse .

Why Generic Substitution of Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- Is Not Advisable


The molecular formula C₈H₁₅NO₄ is shared by multiple bioactive alkaloids with distinct ring scaffolds, including pyrrolizidine-based australine [1] and the cyclopentyl acetamide scaffold of the target compound . Even within the cyclopentyl acetamide series, stereochemical variation at the four chiral centers on the cyclopentane ring can dramatically alter hydrogen-bonding networks with biological targets such as glucokinase [2]. Ordering by CAS number 856328-53-5 alone does not guarantee stereochemical purity, and in-class glucokinase activators such as substituted phenylacetamides or heteroaromatic amides cannot be assumed to share the same activation profile, tissue selectivity, or hypoglycemic risk profile [3]. Generic substitution without stereochemical and pharmacological equivalence verification risks introducing an inactive or off-target-active isomer.

Quantitative Evidence Guide: Differentiating Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- from Its Closest Analogs


Glucokinase Activation Potency: A Cross-Study Comparison with a Known GK Activator Scaffold

In a cell-free enzymatic assay using human recombinant glucokinase at 5 mM glucose, Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- activated the enzyme with an EC₅₀ of 1.59 µM [1]. For context, the well-characterized glucokinase activator RO-28-1675, a substituted phenylacetamide, exhibits an EC₅₀ of approximately 0.5–1.0 µM in similar assays at 5 mM glucose [2]. This places the target compound within the same order of magnitude of potency as a prototypical GK activator, but direct head-to-head data under identical conditions are absent, and the comparison relies on cross-study alignment of glucose concentration and enzyme source.

Glucokinase activation Type 2 diabetes insulin secretion

Stereochemical Complexity as a Differentiator from Achiral or Less Complex GK Activators

Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- contains four chiral centers on the cyclopentane ring (theoretically 16 stereoisomers), whereas many early-generation glucokinase activators such as RO-28-1675 or the amide derivatives in patent EP-2305648-A1 are achiral or possess only one or two stereocenters [1]. The higher stereochemical complexity of the target compound provides a larger chemical space for achieving target selectivity, as demonstrated by the broader patent landscape where cyclopentyl-containing GK activators are claimed for liver-selective activation profiles [2]. However, no direct selectivity data (e.g., fold-selectivity over hexokinase isoforms) are publicly available for this specific compound.

Stereochemistry medicinal chemistry lead optimization

Physicochemical Distinction from Isobaric Natural Alkaloids

The exact mass of 189.10010796 g/mol identifies Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- as isobaric with the pyrrolizidine alkaloid australine [1]. However, the cyclopentyl acetamide scaffold possesses a distinct topological polar surface area (TPSA ≈ 84.2 Ų) and hydrogen-bonding donor/acceptor pattern, which differentiates it from australine in chromatographic retention and mass spectrometric fragmentation . Procurement without verifying the scaffold identity via NMR or tandem MS risks receiving the incorrect C₈H₁₅NO₄ isomer.

Quality control analytical chemistry compound identity

Best Application Scenarios for Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- Based on Current Evidence


In Vitro Glucokinase Activation Screening in Diabetes Research

The compound's annotated glucokinase activation activity (EC₅₀ 1.59 µM) makes it a candidate for inclusion in in vitro screening cascades alongside well-characterized GK activators such as RO-28-1675 [1]. Researchers investigating structure-activity relationships (SAR) around cyclopentyl acetamide scaffolds can use this compound as a reference point for potency benchmarks. Procurement for this scenario requires the compound to be delivered with ≥95% purity and stereochemical characterization (e.g., chiral HPLC or optical rotation) to ensure batch-to-batch consistency in enzymatic assays [2].

Chiral Lead Optimization in Medicinal Chemistry Programs

The four chiral centers of the cyclopentyl ring provide a stereochemically rich scaffold for exploring selective glucokinase activation. Medicinal chemistry teams can use enantiomerically pure samples of this compound to probe the stereochemical determinants of GK activation and liver selectivity, as suggested by patents claiming cyclopentyl-containing GK activators [1]. This scenario demands procurement of single enantiomers or diastereomers with full stereochemical assignment (e.g., X-ray crystallography or VCD).

Analytical Reference Standard for C₈H₁₅NO₄ Isomer Differentiation

The isobaric overlap between this cyclopentyl acetamide and natural alkaloids such as australine creates a need for a certified reference standard to validate LC-MS/MS methods for distinguishing these isomers in complex biological matrices [1]. Quality control laboratories can employ this compound as a retention time and fragmentation pattern reference for method development, ensuring that pharmacokinetic or metabolomic studies do not misidentify the analyte [2].

Quote Request

Request a Quote for Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.